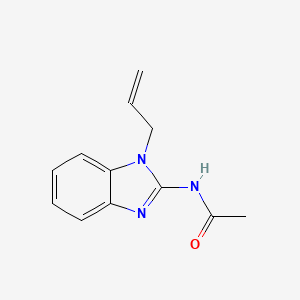![molecular formula C19H20N2O B5856927 3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as PPAA and is a member of the acrylamide family of compounds. PPAA has been found to have a wide range of potential applications in the field of scientific research, including the study of various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of PPAA is not fully understood, but it is believed to act as a competitive antagonist at a number of different receptors. PPAA has been found to have a high affinity for a number of different receptors, including the dopamine receptor, the serotonin receptor, and the histamine receptor. By binding to these receptors, PPAA can block the action of various ligands, allowing researchers to study the effects of these ligands in the absence of receptor activation.
Biochemical and Physiological Effects:
PPAA has been found to have a number of different biochemical and physiological effects. For example, PPAA has been found to inhibit the release of dopamine in the brain, which has been linked to a number of different neurological disorders, including Parkinson's disease. PPAA has also been found to inhibit the release of histamine, which has been linked to a number of different allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PPAA in lab experiments is its high affinity for a number of different receptors. This makes it an excellent tool for studying the interactions between these receptors and various ligands. However, one of the major limitations of using PPAA in lab experiments is its potential toxicity. PPAA has been found to be toxic to a number of different cell lines, and it is important to use caution when working with this compound.
Zukünftige Richtungen
There are a number of different future directions for research on PPAA. One potential area of research is the development of new PPAA derivatives that have improved affinity for specific receptors. Another potential area of research is the development of new techniques for purifying and synthesizing PPAA. Additionally, there is a need for further research on the potential toxicity of PPAA, as well as its potential use in the treatment of various neurological and allergic disorders.
Synthesemethoden
PPAA can be synthesized using a variety of methods, including the reaction of 2-(1-pyrrolidinyl)aniline with phenylacryloyl chloride. This reaction results in the formation of PPAA, which can be purified using a variety of techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PPAA has been found to have a wide range of potential applications in scientific research. One of the most promising applications of PPAA is in the study of various biochemical and physiological processes. PPAA has been found to have a high affinity for a number of different receptors, including the dopamine receptor, the serotonin receptor, and the histamine receptor. This makes PPAA an excellent tool for studying the interactions between these receptors and various ligands.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(13-12-16-8-2-1-3-9-16)20-17-10-4-5-11-18(17)21-14-6-7-15-21/h1-5,8-13H,6-7,14-15H2,(H,20,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQLYSYSUCTQR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)

![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

